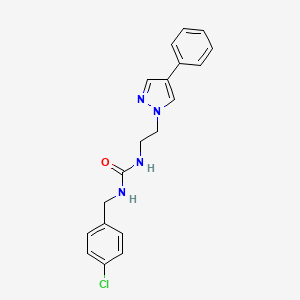

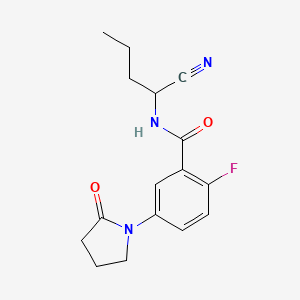

![molecular formula C10H7F3N2O B2995043 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol CAS No. 77458-38-9](/img/structure/B2995043.png)

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol, as part of the trifluoromethylpyrazoles family, has garnered attention in medicinal chemistry, particularly as an anti-inflammatory and antibacterial agent. The structural positioning of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This has led to extensive research aimed at exploring novel anti-inflammatory and antibacterial agents with minimal side effects and improved action profiles (Kaur, Kumar, & Gupta, 2015).

Building Blocks for Heterocyclic Compounds

The compound and its derivatives have been identified as valuable building blocks in the synthesis of a wide range of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. Its reactivity makes it a versatile precursor in heterocyclic and dyes synthesis, offering mild reaction conditions for generating diverse cynomethylene dyes from a plethora of precursors (Gomaa & Ali, 2020).

Synthesis of Pyrazole Heterocycles

This compound is also central to the synthesis of pyrazole heterocycles, which are significant in both combinatorial and medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis of pyrazole appended heterocyclic skeletons through various methods highlights its importance in extending the categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).

Therapeutic Applications

The therapeutic applications of pyrazolines, derived from this compound, span across a wide range of pharmacological effects. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The versatility of pyrazoline derivatives in pharmaceutical applications underlines the potential of this compound as a foundational structure for developing new therapeutic agents with significant pharmacological effects (Shaaban, Mayhoub, & Farag, 2012).

Analytical Methods in Antioxidant Activity

Beyond its therapeutic applications, derivatives of this compound have been explored in the context of determining antioxidant activity. Various analytical methods used in assessing the antioxidant capacity of complex samples include spectroscopy and electrochemical (bio)sensors, highlighting the compound's relevance in studies focused on antioxidants and their implications across different fields (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

Similar compounds with a trifluoromethyl group have been shown to interact with various targets such as theserotonin receptors and reverse transcriptase enzyme .

Mode of Action

It’s known that compounds with a trifluoromethyl group can enhance drug potency by lowering the pk_a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been shown to affect theprostanoid synthesis pathway .

Pharmacokinetics

It’s known that the trifluoromethyl group can influence the lipophilicity of a compound, which can impact its bioavailability .

Result of Action

Similar compounds have been shown to selectively promote the release ofserotonin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol. For instance, it’s known that this compound is likely to be mobile in the environment due to its volatility . Additionally, it contains volatile organic compounds (VOCs) which will evaporate easily from all surfaces .

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(4-7)15-6-9(16)5-14-15/h1-6,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRMGCFXYGLQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77458-38-9 |

Source

|

| Record name | 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2994961.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2994962.png)

![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)

![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2994965.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2994971.png)

![1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2994972.png)

![benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2994974.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2994975.png)